molecular formula C8H11Br2N B1281204 4-(3-Bromopropyl)pyridine hydrobromide CAS No. 64262-18-6

4-(3-Bromopropyl)pyridine hydrobromide

Cat. No.: B1281204
CAS No.: 64262-18-6
M. Wt: 280.99 g/mol
InChI Key: VVISLVDOBRHPMY-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkyl Pyridines in Organic Transformations

Halogenated pyridines are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.net The carbon-halogen bond serves as a versatile handle for introducing molecular complexity through reactions like cross-coupling and nucleophilic substitution. However, the pyridine (B92270) ring is an electron-deficient π-system, which makes it less reactive towards standard electrophilic aromatic substitution (EAS) reactions compared to electron-rich arenes. nih.gov Consequently, halogenation of the pyridine ring often requires harsh reaction conditions. nih.gov

The presence of a halogenated alkyl chain attached to the pyridine ring, as in the title compound, offers a distinct reactive site separate from the aromatic core. This dual functionality allows for sequential and site-selective modifications, making these compounds highly valuable as intermediates in multi-step syntheses.

Overview of Quaternized Pyridine Derivatives in Contemporary Chemical Research

When the nitrogen atom of the pyridine ring is alkylated, it forms a quaternary pyridinium (B92312) salt, a cationic species with significantly altered properties. researchgate.net This class of compounds is exceptionally versatile, with applications spanning numerous scientific domains. researchgate.net Quaternary pyridinium salts are widely recognized as cationic surfactants and have been historically used as effective germicides. jst.go.jpnih.gov

In contemporary research, their roles have expanded considerably. They are utilized as catalysts, electrolytes in electrochemical devices, and as foundational components for ionic liquids—a class of salts with low melting points that serve as environmentally benign solvents in organic synthesis. researchgate.netnih.gov Furthermore, N-functionalized pyridinium salts have gained prominence as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals, opening new avenues in synthetic methodology. acs.org Their diverse applications underscore the importance of quaternization as a strategy for modifying molecular properties. semanticscholar.org

Chemical Profile and Synthetic Utility of 4-(3-Bromopropyl)pyridine (B1338005) hydrobromide

4-(3-Bromopropyl)pyridine hydrobromide (CAS Number: 64262-18-6) is a bifunctional chemical reagent that embodies the utility of both halogenated alkyl pyridines and pyridine salts. aaronchem.com Its structure features a pyridine ring connected to a three-carbon alkyl chain terminating in a bromine atom. The compound is supplied as a hydrobromide salt, where the pyridine nitrogen is protonated.

Chemical Profile of this compound
IdentifierValue
IUPAC Name4-(3-bromopropyl)pyridine;hydrobromide
CAS Number64262-18-6 aaronchem.comchemsrc.comsigmaaldrich.comsigmaaldrich.combldpharm.com
Molecular FormulaC₈H₁₁Br₂N aaronchem.comchemsrc.com
Molecular Weight280.99 g/mol sigmaaldrich.com
Physical FormPowder sigmaaldrich.com
InChI KeyVVISLVDOBRHPMY-UHFFFAOYSA-N sigmaaldrich.com

Synthesis and Structural Features

The structure of this compound is defined by two primary reactive centers: the electrophilic carbon atom attached to the bromine, and the pyridine ring which can act as a nucleophile or a ligand. The hydrobromide salt form enhances its stability and modifies its solubility.

While specific, detailed preparations are proprietary, plausible synthetic routes can be inferred from the chemical literature. One potential pathway involves starting from 3-pyridin-4-ylpropan-1-ol and converting the terminal alcohol group to a bromide. chemsrc.com Another approach could begin with 4-Picoline, which would require chain extension followed by bromination. chemsrc.com General bromination of such alkyl chains can be achieved using various brominating agents, with N-bromosuccinimide (NBS) and pyridinium bromide–perbromide being common reagents for these types of transformations. google.comnih.gov

Detailed Research Findings and Applications

This compound is a versatile building block primarily used as a key intermediate in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors. aaronchem.com

Its utility stems from the differential reactivity of its functional groups:

Alkyl Bromide Chain: The bromopropyl group provides a reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of this pyridine-containing fragment to other molecules, making it an effective linker for constructing larger, multi-component systems. aaronchem.com

Pyridine Ring: The pyridine moiety imparts aromatic properties and stability to the molecule. aaronchem.com It can serve as a coordinating ligand in transition metal-catalyzed reactions, facilitating the assembly of coordination complexes. aaronchem.com The nitrogen atom also provides a site for further quaternization or can influence the electronic properties of the final molecule.

This dual functionality makes the compound a crucial component for creating diverse molecular structures with tailored properties. aaronchem.com Its application in organic transformations enables the efficient construction of complex heterocyclic compounds and other functional molecules.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVISLVDOBRHPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508769
Record name 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-18-6
Record name 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromopropyl)pyridine hydrobromide
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Advanced Chemical Reactivity and Transformation Pathways of 4 3 Bromopropyl Pyridine Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromoalkyl Moiety

The propyl bromide moiety is the primary site for transformations involving nucleophilic attack. The carbon atom attached to the bromine is electrophilic and susceptible to displacement by a wide range of nucleophiles, typically following an SN2 mechanism.

The bromoalkyl group of 4-(3-bromopropyl)pyridine (B1338005) hydrobromide readily undergoes substitution reactions with various nucleophiles. These reactions are fundamental in elongating the side chain and introducing new functional groups. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. chemguide.co.ukdocbrown.infochemguide.co.uk

For instance, primary and secondary amines can displace the bromide to yield the corresponding secondary and tertiary amines. chemguide.co.uk Thiolates react in a similar fashion to produce thioethers. While the hydrobromide salt form might suggest acidic conditions, the reaction with nucleophiles often requires the addition of a base to neutralize the hydrobromic acid generated and to deprotonate the nucleophile if necessary.

Table 1: Illustrative Intermolecular Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AmineDiethylamine4-(3-(Diethylamino)propyl)pyridine
ThiolateSodium thiophenoxide4-(3-(Phenylthio)propyl)pyridine
AlkoxideSodium methoxide4-(3-Methoxypropyl)pyridine

This table is illustrative of expected SN2 reactions. Specific yields and conditions would be dependent on experimental setup.

The trifunctional nature of 4-(3-bromopropyl)pyridine hydrobromide—possessing an electrophilic center on the propyl chain, a nucleophilic pyridine (B92270) nitrogen (after deprotonation), and the potential for reactions at the pyridine ring—makes it a valuable precursor for the synthesis of fused heterocyclic systems. mdpi.com Intramolecular cyclization can occur when a nucleophilic center is introduced at the terminus of the propyl chain, or by direct participation of the pyridine nitrogen.

A common strategy involves a two-step process: first, an intermolecular nucleophilic substitution on the bromopropyl group, followed by an intramolecular reaction. For example, reaction with a suitable binucleophile can lead to the formation of a new ring. A notable transformation is the synthesis of fused bicyclic systems like pyrido[1,2-a]pyrazinium derivatives through such cyclization strategies. nih.govpsu.edu Another possibility is the formation of polyheterocycles through radical cyclization pathways, although this is more common with appropriately substituted pyridinium (B92312) salts. nih.gov

Pyridine Ring Reactivity and Derivatization

The reactivity of the pyridine ring in this compound is significantly influenced by the protonation of the nitrogen atom. This protonation deactivates the ring towards electrophilic substitution but can facilitate other types of transformations.

The lone pair of electrons on the nitrogen of the free base form of 4-(3-bromopropyl)pyridine makes it a good nucleophile. This allows for quaternization reactions with various alkyl halides. While the starting material is already a hydrobromide salt, in the presence of a base, the free pyridine can react with other electrophiles. More relevantly, the bromoalkyl chain of one molecule can potentially alkylate the pyridine nitrogen of another, leading to oligomerization or polymerization under certain conditions.

Quaternization of the pyridine nitrogen significantly alters the electronic properties of the ring, making the α and γ positions more susceptible to nucleophilic attack. This activation is a key strategy for the further functionalization of the pyridine nucleus.

Direct functional group interconversions on the pyridine nucleus of this compound are challenging. The pyridine ring is electron-deficient and, in its protonated state, highly deactivated towards electrophilic aromatic substitution. Reactions like nitration or halogenation, which are common for benzene (B151609) derivatives, require harsh conditions for pyridines and often result in low yields and poor regioselectivity.

Therefore, any functionalization of the pyridine ring would typically be carried out on a precursor molecule before the introduction of the 3-bromopropyl side chain. For the title compound, the reactivity is predominantly centered on the bromoalkyl moiety and the pyridine nitrogen.

Metal-Catalyzed Coupling Reactions Utilizing the Bromoalkyl Group

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the application of traditional methods like the Suzuki, Sonogashira, and Heck reactions to alkyl halides such as this compound presents challenges. wikipedia.orgorganic-chemistry.orgrsc.orgwikipedia.orgorganic-chemistry.org

These reactions typically involve an oxidative addition step where a low-valent metal catalyst (often palladium) inserts into a carbon-halogen bond. nih.govlibretexts.org This step is generally more facile for sp²-hybridized carbons (aryl or vinyl halides) than for sp³-hybridized carbons (alkyl halides). wikipedia.orgsustech.edu.cn Furthermore, alkylpalladium intermediates are prone to β-hydride elimination, which can lead to undesired side products. sustech.edu.cn

Despite these challenges, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the use of some alkyl bromides in cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromoalkyl group with an organoboron reagent. While challenging, specialized catalyst systems have been developed for C(sp³)-C(sp²) Suzuki couplings. reddit.comresearchgate.net

Sonogashira Coupling: This involves the coupling with a terminal alkyne. wikipedia.orgsustech.edu.cnnih.govorganic-chemistry.orglibretexts.org The direct Sonogashira coupling of unactivated alkyl halides is not a standard transformation, though some progress has been made with specific catalytic systems. sustech.edu.cn

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.orgresearchgate.netmdpi.com The direct use of an alkyl bromide in a Heck-type reaction is not a conventional approach.

Table 2: Plausibility of Metal-Catalyzed Coupling Reactions with the Bromoalkyl Group

Coupling ReactionTypical SubstrateApplicability to 4-(3-Bromopropyl)pyridineChallenges
Suzuki-MiyauraAryl/Vinyl HalidePossible with specialized catalystsSlow oxidative addition, β-hydride elimination
SonogashiraAryl/Vinyl HalideLimited, requires specific conditionsSlow oxidative addition, catalyst deactivation
HeckAryl/Vinyl HalideGenerally not applicableInefficient oxidative addition, dominant β-hydride elimination

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. For a substrate like this compound, the C(sp²)-Br bond of the pyridine ring would be the reactive site for such transformations. The reaction would involve the coupling of the pyridyl group with various aryl, heteroaryl, or vinyl boronic acids or esters.

The general catalytic cycle for the Suzuki reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

In a hypothetical Suzuki coupling reaction involving this compound, various factors would need to be optimized. A typical setup would involve a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields. For instance, electron-rich and sterically demanding phosphine ligands have been shown to be highly effective in the Suzuki coupling of heterocyclic substrates.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterExample ConditionRole
Substrate This compoundElectrophilic partner
Nucleophile Phenylboronic acidNucleophilic partner
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Facilitates the reaction
Ligand PPh₃ or SPhosStabilizes the catalyst
Base K₂CO₃ or K₃PO₄Activates the boronic acid
Solvent Dioxane/H₂O or Toluene (B28343)Dissolves reactants

Other cross-coupling methodologies, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be envisioned for the functionalization of the pyridine ring of this compound. These reactions would allow for the introduction of a wide range of substituents, further highlighting the synthetic utility of this compound as a building block.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specific to the transformations of this compound are not available. However, extensive research on the mechanisms of Suzuki-Miyaura and other cross-coupling reactions of halopyridines provides a strong basis for understanding the potential reaction pathways.

The reaction pathway for a Suzuki-Miyaura coupling of a bromopyridine derivative would begin with the oxidative addition of the C-Br bond to a palladium(0) species. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states of these reactions. These studies help in understanding the energetics of the catalytic cycle and the influence of ligands and substrates on the reaction rates.

For substituted pyridines, the position of the halogen and the nature of other substituents can significantly influence the reactivity. The nitrogen atom in the pyridine ring can coordinate to the palladium center, which can either facilitate or inhibit the catalytic process depending on the specific reaction conditions and ligands used.

The outcome of cross-coupling reactions is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can dramatically affect the yield and selectivity of the desired product.

Solvent Systems: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle. For Suzuki couplings, mixtures of a nonpolar organic solvent (like toluene or dioxane) and a polar solvent (like water or ethanol) are often used. Water can play a beneficial role in the Suzuki-Miyaura coupling of some heterocyclic substrates.

Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction by activating the boronic acid. The strength and solubility of the base must be carefully chosen to ensure efficient reaction without promoting side reactions.

Table 2: Potential Influence of Reaction Parameters on Cross-Coupling of Pyridine Derivatives

ParameterEffect on Reaction
Solvent Polarity Can alter the rate of oxidative addition and reductive elimination.
Base Strength Affects the rate of transmetalation and can influence catalyst stability.
Ligand Sterics/Electronics Influences catalyst activity, stability, and selectivity.
Temperature Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

Applications and Utility in Contemporary Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The presence of a pyridine (B92270) nucleus and a reactive alkyl bromide moiety makes 4-(3-Bromopropyl)pyridine (B1338005) hydrobromide an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds.

One of the primary applications of 4-(3-Bromopropyl)pyridine hydrobromide is in the synthesis of novel pyridinium (B92312) salts. The lone pair of electrons on the pyridine nitrogen can readily attack the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary pyridinium salt through the Menschutkin reaction. While direct reactions involving this compound itself are not extensively documented, the principle is well-established with similar pyridine derivatives. For instance, the reaction of 4-picoline with (3-bromopropoxy)benzene (B1583762) results in the formation of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. depaul.edunih.gov This reaction underscores the feasibility of utilizing the pyridine nitrogen of one molecule to displace the bromide from the propyl chain of another, potentially leading to oligomeric or polymeric pyridinium structures.

Furthermore, by reacting this compound with various nucleophiles, a diverse range of functionalized pyridinium salts can be prepared. These salts are often precursors to or can be classified as ionic liquids (ILs), which are salts with melting points below 100 °C. Pyridinium-based ILs have garnered significant interest due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive as "green" solvents and catalysts in organic synthesis. nih.govpreprints.org The synthesis of these novel pyridinium salts allows for the fine-tuning of the physical and chemical properties of the resulting ionic liquids by varying the counter-anion and the substituents on the pyridine ring.

Table 1: Examples of Pyridinium Salt Synthesis from Pyridine Derivatives

Pyridine DerivativeAlkylating AgentProductReference
4-Picoline(3-Bromopropoxy)benzene4-Methyl-1-(3-phenoxypropyl)pyridinium bromide depaul.edunih.gov
Pyridine1-Bromoalkanes (C8-C20)N-Alkylpyridinium bromides
N,N-Dimethylpyridin-4-amineBenzyl bromide1-Benzyl-4-(dimethylamino)pyridinium bromide

This table is generated based on analogous reactions and serves to illustrate the synthetic possibilities.

The reactivity of the bromopropyl side chain in this compound opens avenues for the synthesis of more complex and advanced pyridine derivatives, including fused heterocyclic systems. Through intramolecular cyclization reactions, the propyl chain can be tethered back to the pyridine ring or to an adjacent aromatic system, leading to the formation of novel bicyclic or polycyclic structures.

For example, after suitable functionalization of the pyridine ring or the terminal end of the propyl chain, an intramolecular nucleophilic substitution or a transition-metal-catalyzed C-H activation/cyclization could be employed to construct fused ring systems. nih.gov Such strategies are pivotal in the synthesis of medicinally relevant scaffolds and functional materials. The development of methods for the synthesis of fused pyridocoumarins, for instance, often involves the initial formation of a pyridine ring followed by the construction of a pyranone moiety, or vice versa. nih.gov While direct examples utilizing this compound are not prevalent, its structure is amenable to similar synthetic strategies, potentially leading to novel fused pyridine architectures.

Reagent in Multi-Step Organic Transformations

Beyond its role as a foundational building block, this compound is also a key reagent in various multi-step organic transformations, enabling the introduction of specific functionalities and the construction of tailored molecular frameworks.

The 3-bromopropyl group of this compound serves as a versatile handle for introducing a pyridyl-functionalized three-carbon chain into a wide range of organic molecules. This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion. This strategy is valuable for the synthesis of molecules where a pyridine moiety is desired at a specific distance from another functional group, which can be crucial for biological activity or for creating specific ligand architectures.

The alkylation of various nucleophiles, such as amines, thiols, and carbanions, with this compound provides a straightforward route to a diverse array of functionalized molecules. This approach has been utilized in the synthesis of compounds with potential antimicrobial activity, where the presence of a longer side chain on the pyridinium nitrogen has been shown to increase efficacy. mdpi.com

Table 2: Potential Nucleophilic Substitution Reactions with this compound

NucleophileProduct TypePotential Application
Primary/Secondary Amine4-(3-Aminopropyl)pyridine derivativePharmaceutical intermediates, Ligand synthesis
Thiol4-(3-Thiopropyl)pyridine derivativeSelf-assembled monolayers, Materials science
Malonate EsterFunctionalized alkylpyridineBuilding block for complex molecules
Phenoxide4-(3-Phenoxypropyl)pyridine derivativePrecursor for pyridinium salts

This table illustrates potential synthetic applications based on the known reactivity of alkyl bromides.

Pyridine-containing ligands are ubiquitous in coordination chemistry and homogeneous catalysis due to the ability of the pyridine nitrogen to coordinate with a wide range of metal centers. nih.gov this compound is an excellent precursor for the synthesis of more elaborate ligand structures, such as bipyridines and terpyridines, which are crucial in the development of catalysts for various organic transformations. depaul.edumdpi.com

For instance, the propylpyridine unit can be incorporated into larger molecular scaffolds through reactions at the bromide terminus. Subsequent manipulation of the pyridine ring, or coupling reactions involving the pyridine ring itself (e.g., Suzuki or Stille coupling), can lead to the formation of polydentate ligands. mdpi.comresearchgate.netarkat-usa.org These ligands can then be complexed with transition metals like palladium, ruthenium, or iridium to generate catalysts for a variety of reactions, including cross-coupling, hydrogenation, and C-H functionalization. researchgate.net The modular synthesis of such ligands allows for the systematic tuning of their steric and electronic properties to optimize catalytic activity and selectivity.

Development of New Synthetic Methodologies

The unique structural features of this compound, particularly its dual reactivity, make it an intriguing substrate for the development of novel synthetic methodologies. The presence of both a nucleophilic pyridine nitrogen and an electrophilic alkyl bromide within the same molecule (in its free base form) allows for the exploration of tandem or cascade reactions.

For example, a methodology could be envisioned where the pyridine nitrogen first acts as an internal base or a phase-transfer catalyst to facilitate a reaction at a different site in the molecule, followed by a subsequent reaction involving the bromopropyl chain. Alternatively, the development of novel annulation strategies could be pursued, where this compound reacts with a suitable partner in a one-pot process to generate complex heterocyclic systems. The exploration of such novel transformations could lead to more efficient and atom-economical synthetic routes to valuable chemical entities. While specific new methodologies based solely on this compound are yet to be widely reported, its potential as a tool for synthetic innovation remains significant.

Exploration of Tandem Reaction Sequences and One-Pot Syntheses

The inherent dual reactivity of this compound makes it an ideal candidate for tandem reactions, where a single starting material undergoes a series of intramolecular and/or intermolecular transformations without the isolation of intermediates. This approach not only streamlines synthetic routes but also minimizes waste and resource consumption. One notable application of this principle is in the one-pot synthesis of substituted indolizine (B1195054) derivatives.

A key strategy involves a three-component reaction between a pyridine derivative, an α-bromo carbonyl compound, and an electron-deficient alkyne. While direct examples detailing the use of this compound are not extensively documented in broad literature searches, the principles of established indolizine syntheses can be extrapolated to envision its role. A plausible and illustrative tandem sequence involves the initial reaction of a pyridine, such as 4-(3-Bromopropyl)pyridine, with an active methylene (B1212753) compound and an aldehyde in a one-pot fashion to construct fused heterocyclic systems.

For instance, a one-pot reaction for the synthesis of tetrahydroquinolizine derivatives can be conceptualized. In this hypothetical reaction, this compound would first react with a β-ketoester, like ethyl acetoacetate, and an aldehyde, for example, benzaldehyde, under basic conditions. The reaction would likely proceed through an initial Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition of the pyridine nitrogen to the resulting α,β-unsaturated ketone. The tethered bromopropyl group would then be positioned to undergo an intramolecular cyclization, forming the fused ring system.

A representative, albeit generalized, reaction is depicted below, illustrating the potential of a one-pot synthesis involving a pyridine derivative with an alkyl halide side chain.

Table 1: Hypothetical One-Pot Synthesis of a Tetrahydroquinolizine Derivative

EntryPyridine DerivativeAldehydeActive Methylene CompoundProductYield (%)
14-(3-Bromopropyl)pyridineBenzaldehydeEthyl AcetoacetateEthyl 2-methyl-4-phenyl-1,2,3,4-tetrahydroquinolizin-4-carboxylateNot Reported
24-(3-Bromopropyl)pyridine4-ChlorobenzaldehydeMethyl AcetoacetateMethyl 4-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroquinolizin-4-carboxylateNot Reported
34-(3-Bromopropyl)pyridine4-MethoxybenzaldehydeAcetylacetone3-acetyl-4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolizineNot Reported

Note: The yields for this specific reaction involving this compound are not explicitly reported in the currently available literature and are presented here for illustrative purposes of the synthetic strategy.

The mechanism of such a tandem reaction would involve several distinct steps occurring in a single reaction vessel. The initial step would be the formation of a pyridinium ylide or a related reactive intermediate. This intermediate would then participate in a cascade of bond-forming events, ultimately leading to the formation of the polycyclic product. The efficiency of such one-pot processes is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, which must be carefully optimized to favor the desired reaction pathway and minimize the formation of side products.

While specific, detailed research findings on tandem reactions of this compound are limited in readily accessible literature, its structural motifs are present in reactants for known multicomponent reactions that produce complex heterocyclic structures like indolizines and other fused pyridinium systems. The exploration of its reactivity in such sequences remains a promising area for future research in synthetic organic chemistry.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms within the molecule. For 4-(3-Bromopropyl)pyridine (B1338005) hydrobromide, the presence of the hydrobromide salt means the pyridine (B92270) nitrogen is protonated, forming a pyridinium (B92312) ion, which significantly influences the electronic environment and, consequently, the NMR spectra.

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton NMR (¹H NMR) spectroscopy identifies the number of distinct proton environments and their neighboring protons. The spectrum for 4-(3-Bromopropyl)pyridine hydrobromide is predicted to show four main groups of signals: two in the aromatic region corresponding to the pyridinium ring protons and two in the aliphatic region for the bromopropyl chain.

The protonation of the pyridine nitrogen causes a significant deshielding effect, shifting the signals for the aromatic protons to a lower field compared to neutral pyridine. Protons on carbons adjacent to the pyridinium nitrogen (H-2, H-6) are expected to appear as a doublet at the lowest field, while protons at the H-3 and H-5 positions will appear as a second doublet slightly upfield.

The aliphatic chain is expected to show three distinct signals. The methylene (B1212753) group adjacent to the electron-withdrawing pyridinium ring (C1'-H₂) would appear as a triplet. The terminal methylene group attached to the electronegative bromine atom (C3'-H₂) is also expected to be a triplet, shifted downfield. The central methylene group (C2'-H₂) would be coupled to the two adjacent methylene groups, resulting in a more complex multiplet, likely a quintet or sextet. docbrown.info

Based on data from analogous structures like the pyridinium ion and 1-bromopropane, the predicted ¹H NMR chemical shifts are detailed below. docbrown.infocdnsciencepub.com

Predicted Chemical Shift (δ, ppm)AssignmentPredicted MultiplicityIntegration
~8.8H-2, H-6 (Pyridinium)Doublet (d)2H
~7.9H-3, H-5 (Pyridinium)Doublet (d)2H
~3.4C3'-H₂ (CH₂-Br)Triplet (t)2H
~2.9C1'-H₂ (CH₂-Ring)Triplet (t)2H
~2.2C2'-H₂ (CH₂-CH₂-CH₂)Multiplet (m)2H

Carbon NMR (¹³C NMR) Applications in Carbon Framework Determination

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule. For this compound, six unique carbon signals are expected: three for the pyridinium ring and three for the propyl chain.

The protonation of the nitrogen atom alters the chemical shifts of the ring carbons compared to neutral pyridine. Typically, the α-carbon atoms (C-2, C-6) are shielded (shifted upfield), while the γ-carbon (C-4) and β-carbons (C-3, C-5) are deshielded (shifted downfield) due to the increased electron-withdrawing effect of the positive nitrogen center. uobasrah.edu.iq The C-4 carbon, being attached to the propyl chain, will show a distinct chemical shift.

In the aliphatic chain, the carbon atom bonded to the bromine (C-3') will be the most deshielded of the three, with a chemical shift typical for alkyl bromides. docbrown.info The carbon adjacent to the pyridinium ring (C-1') and the central carbon (C-2') will have characteristic shifts for aliphatic chains.

The predicted ¹³C NMR chemical shifts, based on analyses of pyridinium salts and 1-bromopropane, are summarized in the following table. uobasrah.edu.iqdocbrown.info

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~155C-4 (Pyridinium)
~145C-2, C-6 (Pyridinium)
~128C-3, C-5 (Pyridinium)
~35C-3' (CH₂-Br)
~32C-1' (CH₂-Ring)
~30C-2' (CH₂-CH₂-CH₂)

Advanced NMR Techniques (e.g., DEPT, 2D NMR) for Detailed Structural Analysis

To provide unequivocal structural confirmation, advanced NMR experiments are often utilized.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment for this compound would show positive signals for the methine carbons (C-2, C-3, C-5, C-6) and negative signals for the three methylene carbons (C-1', C-2', C-3') of the propyl chain. The quaternary carbon (C-4) would be absent, confirming its identity.

2D NMR Spectroscopy: Two-dimensional NMR experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. For this molecule, correlations would be expected between the H-2/H-6 and H-3/H-5 protons of the pyridinium ring. In the side chain, correlations would appear between the protons of C1' and C2', and between C2' and C3', confirming the connectivity of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks linking each proton signal (e.g., H-2/H-6) to its corresponding carbon signal (C-2/C-6), allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and confirming the elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrobromide salts. It typically generates intact molecular ions with minimal fragmentation. For this compound, ESI-MS in positive ion mode would detect the cation portion of the salt, which is the protonated 4-(3-bromopropyl)pyridine molecule, [C₈H₁₁BrN]⁺.

A key feature of the mass spectrum would be a pair of peaks separated by two mass units (e.g., m/z 200 and 202), which is the characteristic isotopic signature of a compound containing one bromine atom, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The most abundant ion detected would be the cation resulting from the loss of the HBr counterion.

Predicted m/zIon AssignmentNotes
200.0[C₈H₁₁⁷⁹BrN]⁺Cation with ⁷⁹Br isotope
202.0[C₈H₁₁⁸¹BrN]⁺Cation with ⁸¹Br isotope

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass and, from that, its unambiguous elemental formula. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, HR-MS would be used to confirm the elemental composition of the cation, [C₈H₁₁BrN]⁺. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed formula.

Ion FormulaCalculated Exact Mass (Da)Predicted Observed Mass (Da)
[C₈H₁₁⁷⁹BrN]⁺199.0075200.00694
[C₈H₁₁⁸¹BrN]⁺201.0054202.00484 (Calculated based on isotopic mass difference)

Predicted observed mass for the [M+H]⁺ ion of the free base, which is equivalent to the cation of the hydrobromide salt. uobasrah.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The absorption of infrared radiation by this compound excites molecular vibrations, and the resulting absorption spectrum provides a unique "fingerprint" of the compound. The presence of the pyridinium cation and the alkyl bromide moiety gives rise to characteristic absorption bands.

The formation of the hydrobromide salt results in a protonated pyridine ring, the pyridinium ion. This significantly influences the IR spectrum compared to neutral pyridine. The key vibrational modes expected for this compound include:

Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic pyridinium ring typically appear in the 1650-1400 cm⁻¹ region. The protonation of the nitrogen atom can shift these bands to higher frequencies compared to the free base.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations of the pyridinium ring are anticipated at wavenumbers above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl chain will exhibit absorptions in the 2850-3000 cm⁻¹ range.

N-H Stretching and Bending: The N-H bond of the pyridinium cation gives rise to a broad absorption band, often in the 2500-3000 cm⁻¹ region, which may overlap with the C-H stretching bands. The N-H bending vibrations can also be observed.

C-Br Stretching Vibration: The stretching vibration of the carbon-bromine bond in the bromopropyl group is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

A representative, albeit hypothetical, data table of the principal IR absorption bands for this compound is presented below.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100MediumAromatic C-H Stretch (Pyridinium)
~2950MediumAliphatic C-H Stretch (Propyl)
~2850MediumAliphatic C-H Stretch (Propyl)
~1630StrongC=C/C=N Ring Stretching (Pyridinium)
~1480StrongC=C/C=N Ring Stretching (Pyridinium)
~1440MediumCH₂ Bending (Scissoring)
~750StrongC-H Out-of-Plane Bending
~550MediumC-Br Stretch

This table is illustrative and represents typical absorption ranges for the functional groups present.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of components in a mixture, thereby enabling the assessment of purity and the isolation of target compounds. For this compound, various liquid chromatography techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. Due to its polar pyridinium head and more nonpolar alkyl bromide tail, the retention time can be modulated by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to ensure consistent ionization.

A standard HPLC analysis for purity would involve dissolving a known quantity of the compound in a suitable solvent, injecting it into the HPLC system, and monitoring the eluent with a UV detector, often at a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~260 nm). The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all observed peaks.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for both purity assessment and structural confirmation of this compound. Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized.

For this compound, electrospray ionization (ESI) in positive ion mode would be highly effective, as the pyridinium nitrogen is already permanently charged. The mass spectrometer would detect the molecular ion, and the isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would provide a definitive signature for bromine-containing fragments. In a purity analysis, LC-MS can identify and tentatively characterize impurities by their mass-to-charge ratios.

Expected Mass Spectrometric Data:

IonExpected m/z
[M]⁺ (for ⁷⁹Br)200.01
[M]⁺ (for ⁸¹Br)202.01

M represents the 4-(3-bromopropyl)pyridine cation.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. The principles of separation for this compound in UPLC are the same as in HPLC, but the run times can be reduced from several minutes to under a minute. This high-throughput capability is particularly advantageous in research and industrial settings for rapid purity checks and reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.

As of the current body of scientific literature, a specific crystal structure for this compound has not been publicly reported. However, such a study would yield a wealth of structural information, as illustrated in the hypothetical data table below.

Hypothetical Crystallographic Data:

ParameterIllustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.1 Å, b = 10.2 Å, c = 20.4 Åα = 90°, β = 90°, γ = 90°
Volume 1061 ų
Z 4
Density (calculated) 1.75 g/cm³

This table is for illustrative purposes only and does not represent experimentally determined data.

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Bromopropyl)pyridine hydrobromide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves bromination of pyridine derivatives or multi-step sequences using low-temperature aryl bromide-to-alcohol conversions. For example, brominated pyridines can undergo nucleophilic substitution (SNAr) with propane-1,3-diol derivatives, followed by hydrobromide salt formation. Intermediate characterization relies on X-ray diffraction (XRD) , NMR spectroscopy , and density functional theory (DFT) calculations to confirm regiochemistry and purity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Identifies substituent positions (e.g., distinguishing 3- vs. 5-bromo isomers via coupling patterns).
  • XRD : Resolves crystal structure ambiguities, particularly in brominated pyridines with steric hindrance.
  • DFT : Predicts electronic configurations and validates experimental data, such as bond lengths and angles.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling brominated pyridine derivatives like this compound?

  • Methodological Answer :
  • Skin/Eye Contact : Flush with water for 15 minutes; consult a physician.
  • Ingestion : Rinse mouth (if conscious) and seek medical attention.
  • General Precautions : Use gloves, goggles, and fume hoods. Store away from oxidizers due to potential HBr release .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in substitution reactivity between 3- and 4-bromo isomers of pyridine derivatives?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents) and kinetic studies can differentiate SNAr pathways. For 4-(3-Bromopropyl)pyridine, steric effects and electron-withdrawing groups influence reactivity. Computational modeling (DFT) identifies transition states, while in situ Raman spectroscopy monitors reaction progress .

Q. What strategies address discrepancies in purity assessments of this compound across synthetic batches?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection to quantify residual solvents or byproducts.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrobromide hydration levels.
  • Elemental Analysis : Verify Br content stoichiometry to detect incomplete salt formation .

Q. How is this compound utilized in developing biofunctional nanomaterials?

  • Methodological Answer : The bromopropyl chain enables covalent conjugation with thiol- or amine-functionalized nanoparticles. Applications include:
  • Drug Delivery : Functionalization of silica nanoparticles for controlled release.
  • Antiparasitic Agents : In vitro assays (e.g., against Leishmania) require IC50 determination via fluorescence-based viability tests .

Q. What reaction parameters optimize 4-selective functionalization of brominated pyridines?

  • Methodological Answer :
  • Temperature : Lower temperatures (e.g., -20°C) favor 4-selectivity in etherification/amination.
  • Catalysts : Pd/Cu systems enhance cross-coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.